2-Isobutyl-piperazine
Description
Contextualization within Nitrogen Heterocyclic Compounds
Piperazine (B1678402) and its derivatives, such as 2-isobutyl-piperazine, are classified as nitrogen-containing heterocyclic compounds. thieme-connect.comrjptonline.orgnih.gov This class of organic molecules is characterized by a ring structure containing at least one nitrogen atom. Piperazine itself is a six-membered ring with two nitrogen atoms at opposing 1 and 4 positions. nih.govresearchgate.net This structural feature imparts basic properties to the molecule and allows for substitutions at the nitrogen atoms, leading to a vast array of derivatives with diverse properties. researchgate.netbohrium.comnih.gov
The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rjptonline.orgnih.gov This is attributed to the two nitrogen atoms which can act as hydrogen bond acceptors and donors, often leading to improved water solubility and oral bioavailability of drug candidates. bohrium.comnih.gov In fact, piperazine ranks as the third most common nitrogen heterocycle found in drugs approved by the US Food and Drug Administration (FDA). bohrium.comresearchgate.net
Historical Perspectives on Piperazine Research Methodologies
The study of piperazine and its derivatives has evolved significantly over the years, driven by advancements in analytical and synthetic techniques. Initially, research focused on the synthesis and characterization of simple piperazine derivatives. acs.org Early methods for determining the presence of piperazine included gravimetric analysis using picric acid. rdd.edu.iq
Over time, more sophisticated analytical techniques have been adopted, providing deeper insights into the structure and properties of these compounds. Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), have become indispensable tools for the separation, identification, and quantification of piperazine derivatives. rdd.edu.iqnih.govmdpi.com Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), are routinely used to elucidate the precise molecular structure of newly synthesized compounds. humanjournals.comclockss.org For instance, the development of derivatization techniques, where piperazine is reacted with a UV-active compound like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), has enabled its detection at very low levels using standard HPLC-UV instrumentation. jocpr.comjocpr.com
Scope and Significance of Academic Inquiry into this compound
Academic research into this compound stems from its potential as a building block in the synthesis of more complex molecules. The isobutyl group at the 2-position of the piperazine ring introduces a specific structural feature that can influence the compound's physical and chemical properties. For example, the presence of substituents on the carbon atoms of the piperazine ring, as seen in this compound, is a feature in a smaller but significant subset of complex piperazine-containing molecules. nih.gov
The synthesis of this compound itself is a subject of academic interest, with various synthetic routes being explored to achieve desired stereochemistry and yield. clockss.orgvulcanchem.com For instance, stereoselective approaches are employed to produce specific enantiomers like (R)-2-isobutylpiperazine, which can be crucial for its intended application. vulcanchem.com The synthesis can involve starting from chiral amino acids or using methods like the direct α-lithiation of piperazines. vulcanchem.comresearchgate.net
Furthermore, research has investigated the role of related structures, such as 2,5-dicarbonyl-3-isobutyl-piperazine, as potential intermediates in the biosynthesis of other important compounds like 3-isobutyl-2-methoxypyrazine (IBMP) in wine grapes. mdpi.comnih.govnih.gov This highlights the broader significance of understanding the chemistry of this compound and its derivatives in various scientific disciplines.
Interactive Data Table: Properties of this compound and its Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Isobutylpiperazine | 13394492 (ChemSpider ID) | C8H18N2 | 142.25 |
| (R)-2-Isobutylpiperazine dihydrochloride | 853730-57-1 | C8H20Cl2N2 | 215.16 |
| tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride | 1201785-12-7 | C13H27ClN2O2 | 278.82 |
| (S)-1-Boc-2-isobutylpiperazine | 674792-06-4 | C13H26N2O2 | 242.36 |
Structure
3D Structure
Properties
CAS No. |
84477-68-9 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
BYYCSTYYULCJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isobutyl Piperazine and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis refers to the construction of the piperazine (B1678402) ring from acyclic precursors. These methods offer flexibility in introducing various substituents onto the piperazine core.
Conventional Multistep Synthetic Routes
Conventional multistep syntheses often involve the sequential formation of bonds to construct the heterocyclic ring. A common strategy for the synthesis of chiral 2-substituted piperazines, including the isobutyl variant, commences from readily available α-amino acids. For instance, L-leucine can serve as a chiral starting material for the enantiomerically pure synthesis of 2-isobutyl-piperazine.
A plausible synthetic sequence is outlined below:
Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-protected L-leucine is reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Activation of the Hydroxyl Group: The resulting alcohol is then converted into a good leaving group, for example, by tosylation or mesylation, to facilitate subsequent nucleophilic substitution.
Nucleophilic Substitution and Cyclization: The activated alcohol is reacted with a differentially protected ethylenediamine (B42938) derivative. This is followed by an intramolecular cyclization to form the piperazine ring.
Deprotection: Finally, the protecting groups on the nitrogen atoms are removed to yield the desired this compound.
Convergent Synthesis Strategies
Convergent synthesis strategies aim to reduce the number of linear steps by assembling the target molecule from several fragments in a more condensed fashion. Multicomponent reactions (MCRs) are powerful tools for achieving this. A notable example is the split-Ugi four-component reaction (split-Ugi-4CR) which can be adapted for the synthesis of piperazine derivatives.
In this approach, a bis-secondary diamine, such as a protected ethylenediamine, an aldehyde (isobutyraldehyde in this case, to introduce the isobutyl group at the 2-position), a carboxylic acid, and an isocyanide are combined in a one-pot reaction to construct a complex acyclic intermediate. Subsequent deprotection and intramolecular cyclization steps yield the desired 2-substituted piperazine. This methodology allows for the rapid generation of a library of piperazine-based compounds with diverse substitution patterns by varying the individual components of the MCR.
Catalytic Synthesis
Catalytic methods, particularly those employing transition metals, have emerged as highly efficient and atom-economical alternatives for the synthesis of heterocyclic compounds, including piperazines.
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis has been extensively utilized in the formation of C-N bonds and the construction of nitrogen-containing heterocycles. mdpi.combelnauka.by A novel and modular method for the synthesis of highly substituted piperazines involves a palladium-catalyzed cyclization reaction. mdpi.combelnauka.by
A versatile palladium-catalyzed approach utilizes propargyl carbonates and various diamine components to afford highly substituted piperazines. mdpi.combelnauka.by This method is characterized by its mild reaction conditions, low catalyst loadings, and high yields with excellent regio- and stereochemical control. mdpi.combelnauka.by The reaction proceeds by coupling two carbons of the propargyl unit with a bis-nitrogen nucleophile, such as a protected ethylenediamine derivative. mdpi.combelnauka.by
The reaction can be generalized as the palladium(0)-catalyzed reaction of a propargyl carbonate with a suitably protected diamine. The choice of protecting groups on the diamine, as well as the substituents on the propargyl carbonate, can be varied to produce a wide range of piperazine derivatives. mdpi.combelnauka.by
Table 1: Examples of Palladium-Catalyzed Piperazine Synthesis using Propargyl Carbonates belnauka.by
| Entry | Bis-nucleophile | Propargyl Carbonate | Catalyst (mol %) | Ligand | Solvent | Time (min) | Yield (%) |
| 1 | TsNH(CH₂)₂NHTs | Boc-propargyl alcohol | Pd₂(dba)₃ (2.5) | DPEphos | CH₂Cl₂ | 10 | 98 |
| 2 | NsNH(CH₂)₂NHNs | Boc-propargyl alcohol | Pd₂(dba)₃ (2.5) | DPEphos | CH₂Cl₂ | 10 | 95 |
| 3 | BocNH(CH₂)₂NHBoc | Boc-propargyl alcohol | Pd₂(dba)₃ (2.5) | DPEphos | CH₂Cl₂ | 30 | 92 |
Data sourced from Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743. mdpi.combelnauka.by
The mechanism of the palladium-catalyzed cyclization of propargyl carbonates with diamines is believed to proceed through a catalytic cycle involving several key steps. mdpi.combelnauka.by Initially, the palladium(0) catalyst undergoes oxidative addition to the propargyl carbonate, leading to the formation of a palladium-allene intermediate and the loss of carbon dioxide. mdpi.combelnauka.by
The first nitrogen nucleophile of the diamine then attacks this electrophilic palladium-allene species. mdpi.combelnauka.by This is followed by protonation and a subsequent intramolecular attack by the second nitrogen nucleophile to close the ring. mdpi.combelnauka.by The final step is a reductive elimination that regenerates the palladium(0) catalyst and releases the piperazine product. mdpi.combelnauka.by This proposed mechanism accounts for the high regio- and stereoselectivity observed in these reactions. mdpi.combelnauka.by
Iridium-Catalyzed Reactions
Iridium catalysts have emerged as powerful tools for the synthesis of C-substituted piperazines, offering unique pathways for their construction with high levels of control.
While direct iridium-catalyzed stereoselective C-substitution methods to produce this compound are not extensively detailed in readily available literature, the broader success of iridium catalysis in related transformations suggests a viable pathway. These methods often rely on the formation of an iridium-enolato intermediate which can then react with an electrophile. For the synthesis of this compound, this would conceptually involve the use of a piperazine derivative that can be selectively metallated at the C2 position, followed by reaction with an isobutyl electrophile. The stereoselectivity would be controlled by the chiral environment provided by the ligands on the iridium catalyst.
A significant advancement in the synthesis of C-substituted piperazines is the iridium-catalyzed head-to-head coupling of imines. mdpi.comnih.govnih.govacs.orgresearchgate.net This 100% atom-economic process allows for the stereospecific formation of a single diastereomer from readily available imine starting materials under mild reaction conditions. mdpi.comnih.govnih.govacs.orgresearchgate.net For the synthesis of 2,5-diisobutylpiperazine, a derivative of this compound, this method would involve the dimerization of an imine derived from isovaleraldehyde (B47997).
The reaction is catalyzed by a bench-stable iridium complex, and the addition of N-oxides has been shown to enhance both catalytic activity and selectivity. mdpi.comnih.govresearchgate.net This method is particularly noteworthy for its ability to control the formation of multiple stereocenters in a single step. The catalytic cycle is proposed to involve the oxidative coupling of two imine molecules at the iridium center to form a metallacyclic intermediate, which then undergoes reductive elimination to yield the piperazine product and regenerate the active catalyst.
A study on the scope of this reaction demonstrated that aliphatic imines are suitable substrates. acs.org Specifically, imines with electron-donating groups on the carbon atom of the imine show enhanced catalytic activity. nih.govacs.org This suggests that an imine formed from isovaleraldehyde and a suitable amine would be a viable substrate for this transformation, leading to the corresponding 2,5-diisobutylpiperazine.
Table 1: Iridium-Catalyzed Head-to-Head Coupling of Imines for Piperazine Synthesis
| Catalyst | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| [IrCl(cod)(PPh3)] | Imines (aromatic and aliphatic) | C-substituted piperazines | 100% atom-economic, high diastereoselectivity, mild conditions | mdpi.com |
Photoredox Catalysis in Piperazine Synthesis
Visible-light photoredox catalysis has become a powerful and sustainable tool in organic synthesis, including the formation of piperazine rings. mdpi.comresearchgate.netnsf.gov This approach utilizes light energy to initiate chemical transformations via single-electron transfer pathways, often under mild reaction conditions.
The use of organic photoredox catalysts offers a more sustainable and cost-effective alternative to transition-metal-based catalysts. mdpi.comnsf.gov Acridinium salts are one class of organic photocatalysts that have been successfully employed in the C-H alkylation of carbamate-protected piperazines. mdpi.com This method allows for the introduction of substituents at the carbon atoms of a pre-existing piperazine core. For the synthesis of a this compound derivative, this would involve the reaction of a protected piperazine with a suitable isobutyl radical precursor.
A programmable approach to diversifiable piperazine cores using organic photoredox catalysis has also been described. acs.orgresearchgate.netnih.gov This method involves the direct oxidation of a substrate followed by a 6-endo-trig radical cyclization with an in situ generated imine. acs.orgnih.gov This strategy circumvents the need for prefunctionalized substrates or radical precursors. acs.orgnih.gov The synthesis of this compound via this route would likely involve the use of isovaleraldehyde as the carbonyl condensation partner.
The CarboxyLic Amine Protocol (CLAP) is a photoredox-catalyzed method for the synthesis of 2-substituted piperazines based on a decarboxylative cyclization. organic-chemistry.orgresearchgate.net This protocol involves the reaction of a glycine-based diamine with various aldehydes to afford 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. organic-chemistry.orgorganic-chemistry.org To synthesize this compound using this method, isovaleraldehyde would be the required aldehyde starting material.
The reaction can be efficiently catalyzed by both iridium-based complexes, such as [Ir(ppy)2(dtbpy)]PF6, and organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN), under mild conditions in either batch or continuous flow setups. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the formation of an imine intermediate from the diamine and the aldehyde, followed by a photoinitiated decarboxylative annulation to yield the 2-substituted piperazine.
Table 2: Photoredox Catalysis in the Synthesis of 2-Substituted Piperazines
| Method | Catalyst | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Organic Photoredox C-H Alkylation | Acridinium salts | Protected piperazine and radical precursor | C-alkylated piperazines | Sustainable, metal-free | mdpi.com |
| CLAP Protocol | [Ir(ppy)2(dtbpy)]PF6 or 4CzIPN | Glycine-based diamine and aldehyde (e.g., isovaleraldehyde) | 2-Alkyl piperazines | Mild conditions, batch or flow | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including piperazine derivatives. nih.govmostwiedzy.plmdpi.com The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in terms of resource utilization. mostwiedzy.plmdpi.comsemanticscholar.orgresearchgate.net
Several of the modern synthetic methodologies discussed for this compound align with green chemistry principles. For instance, the iridium-catalyzed head-to-head coupling of imines is a 100% atom-economic reaction, meaning that all the atoms of the reactants are incorporated into the final product, thus minimizing waste. mdpi.comnih.govnih.govacs.orgresearchgate.net This is a key principle of green chemistry.
Photoredox catalysis, particularly with organic photocatalysts, also offers significant green advantages. mdpi.comnsf.gov These reactions are often conducted under mild conditions, reducing energy consumption. The use of visible light as a renewable energy source is another key green feature. mdpi.comnsf.gov Furthermore, the development of catalytic systems that can operate in more environmentally friendly solvents or even in the absence of a solvent is an active area of research. nih.gov
The CLAP protocol, for example, avoids the use of toxic reagents like tin, which are employed in other methods for piperazine synthesis. organic-chemistry.org The ability to perform this reaction under continuous flow conditions can also lead to improved safety, efficiency, and scalability, which are important considerations in green process design. organic-chemistry.org
The evaluation of the "greenness" of a synthetic route can be quantified using various metrics, such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). mostwiedzy.plmdpi.com While a detailed analysis for the specific synthesis of this compound using these novel methods is not yet available, the inherent characteristics of these reactions, such as high atom economy and the use of catalytic amounts of reagents, suggest a significant improvement over traditional, multi-step synthetic approaches that often involve protecting groups and generate substantial amounts of waste. nih.govmdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For the synthesis of piperazine derivatives, microwave irradiation provides a notable increase in reaction rates, leading to substantially reduced reaction times—often from hours to mere minutes. rsc.orgresearchgate.net This efficiency gain is coupled with an observed increase in product yields and cleaner reaction profiles. researchgate.net
The synthesis of various piperazine-containing scaffolds, such as coumarin-based 1,3,5-triazinyl piperazines and 2,5-piperazinediones, has been successfully demonstrated using microwave technology. rsc.orgdicp.ac.cn Comparative studies have shown that the microwave-assisted approach can reduce reaction times by as much as 90-95% while simultaneously improving yields compared to traditional heating. rsc.org This methodology is particularly effective for cyclization reactions, a key step in forming the piperazine ring. For instance, the cyclization of chalcone (B49325) precursors with hydrazines to form pyrazolines, a related nitrogen-containing heterocycle, is achieved in quantitative yields within 2-12 minutes under microwave irradiation. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 180 min | 65-77% | researchgate.net |
Ultrasound-Mediated Synthesis
The application of ultrasonic irradiation is another green chemistry technique that enhances reaction rates and yields in the synthesis of heterocyclic compounds, including piperazine derivatives. nih.gov Ultrasound promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high-temperature and high-pressure zones.
In the synthesis of piperazine-1-carbodithioates, shifting from room temperature conditions (12-18 hours, 55-65% yield) to ultrasound-mediated conditions at 70°C dramatically reduced the reaction time to 30 minutes and improved yields to an excellent 80-90%. nih.gov This method has also been effectively applied to the solvent-free synthesis of other nitrogen heterocycles like pyrazolones and 1,5-benzodiazepines, demonstrating its broad utility. frontiersin.orgresearchgate.net The use of ultrasound often allows for catalyst-free conditions in aqueous media, further enhancing the environmental friendliness of the synthetic protocol. frontiersin.org
Solvent-Free and Environmentally Benign Solvent Systems
A key objective of green chemistry is the reduction or elimination of hazardous organic solvents. To this end, solvent-free reaction conditions, often coupled with microwave or ultrasound assistance, have been developed for synthesizing piperazine derivatives. dicp.ac.cn For example, an efficient and environmentally friendly procedure for making 2,5-piperazinediones involves the microwave irradiation of N-Boc dipeptide esters without any solvent. dicp.ac.cn
When a solvent is necessary, the focus shifts to environmentally benign alternatives such as water or bio-based solvents like ethanol (B145695). Water is a particularly attractive solvent for its safety, low cost, and minimal environmental impact. Protocols utilizing water as a solvent have been developed for various heterocyclic syntheses, sometimes facilitated by microwave irradiation which water absorbs efficiently. researchgate.net The use of renewable feedstocks for producing solvents like bio-based ethanol further aligns with the principles of sustainable chemistry.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all starting materials, are highly valued for their efficiency and atom economy. Several MCRs are particularly well-suited for the rapid assembly of the piperazine scaffold.
One notable example is the Ugi four-component reaction (U-4CR), which can be employed in a "Ugi/Deboc/Cyclize" strategy. This sequence allows for the construction of complex piperazine-based structures, including diketopiperazines (DKPs) and fused bicyclic systems. The reaction's convergence and speed make it a powerful tool for generating libraries of diverse piperazine derivatives for drug discovery.
Petasis-Mannich Reaction Modifications
The Petasis-Mannich reaction, also known as the borono-Mannich reaction, is a versatile three-component reaction that couples a boronic acid, an amine, and a carbonyl compound to produce highly functionalized amines, including unnatural α-amino acids. This reaction is a powerful tool for synthesizing substituted piperazines and related heterocycles.
The reaction proceeds through the formation of an iminium ion from the amine and carbonyl components, followed by the nucleophilic addition of the organic group from the boronic acid. Modifications of this reaction have expanded its utility. For instance, using 1,2-diamines as the amine component allows for the direct, one-step synthesis of piperazinones. The Petasis reaction can be performed under various conditions, including catalyst-free, solvent-free, and under microwave irradiation, enhancing its adaptability and green credentials.
Table 2: Key Features of Petasis-Mannich Reaction for Piperazine Synthesis
| Feature | Description | Reference |
|---|---|---|
| Components | Amine (e.g., 1,2-diamine), Carbonyl (e.g., glyoxylic acid), Boronic Acid | |
| Key Advantage | High convergence, single-step synthesis of complex structures | |
| Conditions | Can be catalyst-free, solvent-free, or microwave-assisted |
| Products | Substituted piperazinones, α-amino acids, tertiary amines | |
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of enantiomerically pure chiral piperazines is of great importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. Several strategies have been developed for the stereoselective synthesis of 2-substituted piperazines, including hydrogenation of prochiral precursors and building the ring from components already possessing the desired chirality.
A notable method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). These piperazinone intermediates can then be readily reduced to the corresponding chiral piperazines without any loss of optical purity. Another approach starts from readily available chiral α-amino acids, which serve as the foundation to construct the piperazine ring, ensuring the stereocenter at the 2-position is preserved. nih.gov
Preparation from Optically Active Precursors (e.g., Aziridines)
Optically active aziridines are valuable three-membered ring precursors for the synthesis of chiral 1,2-diamines, which are the direct building blocks for chiral piperazines. The synthesis relies on the highly regio- and stereoselective ring-opening of a chiral aziridine (B145994) with a suitable nitrogen nucleophile.
The process involves nucleophilic attack on one of the aziridine's carbon atoms, leading to the cleavage of a carbon-nitrogen bond and the formation of a linear 1,2-diamine with controlled stereochemistry. The regioselectivity of this ring-opening—that is, which carbon atom is attacked—can be controlled by the nature of the substituents on the aziridine ring and the reaction conditions. Once the chiral 1,2-diamine is formed, subsequent cyclization with a two-carbon unit completes the synthesis of the chiral 2-substituted piperazine ring. This method provides a reliable pathway to access enantiomerically pure piperazine derivatives.
Asymmetric Catalysis in Derivatization
The introduction of chirality into piperazine derivatives is of paramount importance in medicinal chemistry, as the biological activity of enantiomers can differ significantly. rsc.org Asymmetric catalysis provides an efficient pathway to access enantiomerically enriched C-substituted piperazines like this compound. One prominent strategy involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of piperazin-2-ones, which serve as precursors to the desired piperazines. nih.govnih.gov This method allows for the synthesis of a range of highly enantioenriched α-substituted piperazin-2-ones, which can subsequently be reduced to the corresponding chiral piperazines. nih.gov
Another powerful technique is the asymmetric lithiation of an N-Boc protected piperazine, followed by trapping with an electrophile. nih.gov This approach utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with sec-butyllithium (B1581126) (s-BuLi) to selectively deprotonate one of the α-protons. The resulting configurationally stable α-lithio species can then react with various electrophiles to yield enantiopure α-substituted piperazines. nih.gov The success and stereochemical outcome of this method can be influenced by the nature of the distal N-substituent and the electrophile used. nih.gov
Table 1: Asymmetric Catalytic Methods for Piperazine Derivatization
| Methodology | Catalyst/Reagent System | Key Transformation | Reference |
|---|---|---|---|
| Asymmetric Decarboxylative Allylic Alkylation | Palladium catalyst with a chiral phosphine (B1218219) ligand (e.g., PHOX) | Conversion of N-protected piperazin-2-one (B30754) precursors to α,α-disubstituted chiral piperazin-2-ones. | nih.gov |
| Asymmetric Lithiation-Trapping | s-BuLi / (-)-sparteine or (+)-sparteine surrogate | Direct enantioselective deprotonation and functionalization at the C2 position of an N-Boc piperazine. | nih.gov |
Enantioselective Control Strategies
Achieving high levels of enantioselectivity in the synthesis of this compound derivatives hinges on precise control over the reaction transition states. In the asymmetric lithiation-trapping strategy, the choice of the chiral diamine ligand is critical. nih.gov The complex formed between the N-Boc piperazine, s-BuLi, and the chiral ligand (e.g., sparteine) creates a chiral environment that directs the deprotonation to one specific α-proton, leading to a preferred enantiomer of the lithiated intermediate. Mechanistic studies have revealed that factors such as lithiation time and the steric bulk of the N-alkyl groups can impact the stability of the lithiated species and minimize side reactions like ring-fragmentation. nih.gov
For palladium-catalyzed reactions, the design of the chiral ligand bound to the metal center is the key to enantioselective control. nih.govnih.gov Ligands create a chiral pocket around the palladium atom, influencing how the substrate coordinates and subsequently reacts. In the case of the asymmetric allylic alkylation, the chiral ligand dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, resulting in the formation of one enantiomer over the other. nih.gov The development of new ligands continues to be a major focus for improving the efficiency and selectivity of these transformations.
Functionalization and Derivatization Strategies
Nucleophilic Substitution Reactions on Piperazine Ring Systems
The two nitrogen atoms in the this compound ring are effective nucleophiles, allowing for extensive functionalization through nucleophilic substitution reactions. These reactions are fundamental for incorporating the piperazine scaffold into larger molecules. mdpi.comnih.gov
N-Alkylation: The secondary amine of a monosubstituted this compound can readily react with alkyl halides or sulfonates via a standard SN2 mechanism to introduce a second substituent on the nitrogen. mdpi.com
N-Arylation: The introduction of aryl or heteroaryl groups onto the piperazine nitrogen is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a prevalent method for this transformation. mdpi.comnih.gov Alternatively, for electron-deficient (hetero)arenes, a direct aromatic nucleophilic substitution (SNAr) can be feasible. mdpi.comresearchgate.net
Table 2: Common Nucleophilic Substitution Reactions for Piperazine Functionalization
| Reaction Type | Electrophile | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkyl-2-isobutyl-piperazine | mdpi.com |
| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Pd catalyst, Ligand, Base | N-Aryl-2-isobutyl-piperazine | mdpi.comnih.gov |
| Aromatic Nucleophilic Substitution (SNAr) | Electron-deficient Aryl Halide | Base, Solvent (e.g., DMF) | N-Aryl-2-isobutyl-piperazine | mdpi.comresearchgate.net |
Functional Group Interconversions on the Isobutyl Moiety
The isobutyl group itself can be a site for further chemical modification, although these transformations must be chosen carefully to be compatible with the piperazine ring. Functional group interconversion (FGI) refers to the transformation of one functional group into another. solubilityofthings.com For the isobutyl side chain, which is an alkyl group, potential transformations could include:
Oxidation: Selective oxidation of the terminal methyl groups of the isobutyl moiety to alcohols, aldehydes, or carboxylic acids could be achieved using powerful oxidizing agents. However, achieving selectivity without affecting the piperazine ring's nitrogen atoms or C-H bonds would be a significant challenge and likely require a substrate with a protected piperazine ring.
Halogenation: Free-radical halogenation could introduce a halide (e.g., Br, Cl) onto the isobutyl chain. This reaction typically shows low regioselectivity, favoring the more substituted tertiary carbon, but can provide a handle for subsequent nucleophilic substitution reactions. vanderbilt.edu
These interconversions allow for the synthesis of derivatives with altered polarity, size, and functionality, which can be useful for structure-activity relationship (SAR) studies in drug discovery.
Protection/Deprotection Strategies (e.g., Boc-protected derivatives)
In syntheses involving multi-step functionalization of this compound, protecting groups are essential tools. Because the two nitrogen atoms have different steric environments and electronic properties, they can exhibit different reactivities. To achieve selective functionalization at one nitrogen, the other must be temporarily "masked" with a protecting group. masterorganicchemistry.com
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups. chemicalbook.com
Protection: this compound can be selectively protected at the less sterically hindered N4 position by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This yields N-Boc-2-isobutyl-piperazine, leaving the N1 nitrogen available for further reactions. This strategy is fundamental for the asymmetric lithiation methods discussed previously. nih.govresearchgate.net
Deprotection: The Boc group is stable to many reaction conditions but can be easily removed when desired. The standard method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a non-nucleophilic solvent. masterorganicchemistry.comjgtps.com The reaction proceeds via cleavage of the tert-butyl group as a stable carbocation, releasing carbon dioxide and the free amine. masterorganicchemistry.com
The use of orthogonal protection strategies, where multiple protecting groups that can be removed under different conditions are used, allows for complex and highly controlled synthetic routes. researchgate.net
Reaction Mechanisms and Kinetics in 2 Isobutyl Piperazine Chemistry
Mechanistic Investigations of Cyclization Reactions
The formation of the piperazine (B1678402) ring, particularly with a substituent at a carbon atom, can be achieved through several cyclization strategies. Mechanistic studies of these reactions provide insight into the bond-forming events and the factors controlling the reaction's course.
Palladium catalysis has emerged as a powerful tool for the synthesis of substituted piperazines, offering high levels of control over the reaction's outcome. nih.govorganic-chemistry.org A notable method involves the modular synthesis of piperazines via a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component. nih.gov This approach is valued for its ability to generate highly substituted piperazine rings with excellent regio- and stereochemical control. nih.govorganic-chemistry.org
The proposed mechanism for this transformation typically involves the oxidative addition of a palladium(0) catalyst to the propargyl substrate, followed by coordination of the diamine. Intramolecular aminopalladation and subsequent reductive elimination yield the piperazine heterocycle and regenerate the Pd(0) catalyst. The presence of the isobutyl group on the precursor would influence the steric environment around the reacting centers, guiding the stereochemical outcome of the cyclization.
Another significant palladium-catalyzed route is the intramolecular hydroamination reaction. nih.gov This method has been successfully applied to the diastereoselective synthesis of 2,6-disubstituted piperazines. nih.gov The mechanism involves the activation of an amine and an alkene by a palladium complex, facilitating the intramolecular nucleophilic attack of the amine onto the carbon-carbon double bond to form the piperazine ring.
Table 1: Overview of Palladium-Catalyzed Piperazine Synthesis
| Reaction Type | Catalyst/Reagents | Key Mechanistic Steps | Control | Source(s) |
|---|---|---|---|---|
| Modular Cyclization | Pd(0) catalyst, Propargyl unit, Diamine | Oxidative addition, Aminopalladation, Reductive elimination | High regio- and stereocontrol | nih.govorganic-chemistry.org |
Radical-mediated reactions offer an alternative pathway to piperazine synthesis, often proceeding under mild conditions. These reactions are initiated by the generation of a radical species, which then propagates through a chain reaction mechanism. libretexts.org
One such method is the visible-light-promoted decarboxylative annulation between a glycine-based diamine and an aldehyde, which can produce 2-alkyl piperazines. organic-chemistry.org The mechanism is initiated by a photoredox catalyst, such as an iridium complex, which, upon excitation by light, engages in a single-electron transfer (SET) with the diamine substrate to generate a radical. This radical then participates in a 6-endo-trig cyclization with an in-situ generated imine to form the piperazine ring. organic-chemistry.org
The key steps in these radical chain reactions are:
Initiation: Generation of the initial radical species. This can be achieved thermally, photochemically, or chemically. libretexts.org In photoredox catalysis, this involves SET from or to an excited-state photocatalyst. beilstein-journals.org
Propagation: A series of steps where a radical reacts to form a new bond and generate a new radical, which continues the chain. libretexts.org For piperazine synthesis, this typically involves the radical cyclizing onto an internal acceptor and the resulting radical abstracting an atom (e.g., a hydrogen atom) to form the product and regenerate the propagating radical. nih.gov
Termination: Consumption of radicals without generating new ones, thereby ending the chain reaction.
A previously unrecognized radical chain mechanism has been proposed for the epimerization of N,N'-dialkyl piperazines, which proceeds via photocatalytic oxidation of the piperazine to an amine radical cation, followed by deprotonation and a hydrogen atom transfer (HAT) propagation cycle. nih.gov
Nucleophilic Substitution Mechanism Studies
Nucleophilic substitution is a fundamental reaction class for the functionalization of the piperazine scaffold. These reactions involve the attack of a nucleophile on an electrophilic center and are crucial for introducing substituents onto the nitrogen atoms of the 2-isobutyl-piperazine ring. mdpi.com
In a non-symmetrically substituted piperazine like this compound, the two nitrogen atoms are chemically distinct, leading to questions of regioselectivity in N-substitution reactions. The nitrogen atom at position 1 (N1) is adjacent to the C2-isobutyl group, while the N4 nitrogen is more distant.
Research indicates that substitution reactions on such piperazines are highly influenced by steric effects. The bulky isobutyl group at the C2 position sterically hinders the adjacent N1 nitrogen. Consequently, electrophilic attack preferentially occurs at the less sterically encumbered N4 nitrogen. This regioselectivity is a key principle in the synthesis of 1,4-disubstituted piperazines where different substituents are desired on each nitrogen. google.com
The mechanism is typically a bimolecular nucleophilic substitution (SN2), where the piperazine nitrogen acts as the nucleophile, attacking an alkyl halide or another electrophile. dalalinstitute.com The higher reactivity of the N4 position is a direct consequence of the lower steric barrier for the approach of the electrophile compared to the N1 position.
Table 2: Regioselectivity in N-Substitution of this compound
| Position | Steric Hindrance | Electronic Effect | Predicted Reactivity | Rationale | Source(s) |
|---|---|---|---|---|---|
| N1 | High (from C2-isobutyl group) | Weakly electron-donating isobutyl group may slightly increase basicity. | Low | Steric hindrance is the dominant factor, impeding the approach of electrophiles. |
| N4 | Low | Standard secondary amine. | High | The position is sterically accessible, allowing for facile nucleophilic attack. | google.com |
This compound can act as a bidentate ligand, forming coordination complexes with various transition metals. researchgate.netrsc.org The kinetics of ligand substitution in these complexes—the replacement of the piperazine ligand or a co-ligand—can proceed through different mechanisms, primarily associative (A) or dissociative (D) pathways. uci.edu
Dissociative (D) Mechanism: This is a two-step process where the leaving group first dissociates from the metal center, forming an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. The rate of this reaction is primarily dependent on the concentration of the initial complex and is heavily influenced by the strength of the metal-leaving group bond.
Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first associates with the metal center to form a high-coordination-number intermediate, followed by the dissociation of the leaving group. The reaction rate depends on the concentration of both the complex and the incoming nucleophile.
For a metal complex containing the bulky this compound ligand, a dissociative pathway is often favored for the substitution of a co-ligand. The steric bulk of the piperazine ligand would disfavor the formation of a more crowded, higher-coordination-number intermediate required for an associative mechanism. uci.edu Conversely, the substitution of the this compound ligand itself would also likely proceed via a dissociative mechanism, initiated by the cleavage of one of the metal-nitrogen bonds.
Stereo- and Regiochemical Control in Syntheses
Achieving specific stereochemistry (the 3D arrangement of atoms) and regiochemistry (the position of substituents) is paramount in modern organic synthesis. researchgate.net For this compound, this means controlling the chirality at the C2 carbon and ensuring selective functionalization at the desired nitrogen atom.
As discussed, regiochemical control in N-substitution is primarily dictated by the steric hindrance imposed by the C2-isobutyl group, which directs incoming electrophiles to the N4 position.
Stereochemical control in the synthesis of the chiral this compound core is often achieved through asymmetric synthesis. rsc.org Palladium-catalyzed reactions, for example, can be rendered stereoselective by using chiral ligands on the metal catalyst. nih.govnih.gov These chiral ligands create an asymmetric environment around the catalytic center, influencing the way the substrates bind and react, thereby favoring the formation of one enantiomer over the other. An alternative approach involves starting from a chiral precursor, such as an amino acid, to construct the piperazine ring, transferring the initial stereochemistry to the final product. nih.gov The synthesis of 2,6-disubstituted piperazines has been achieved with high diastereoselectivity, yielding the trans isomer as the major product, which may adopt a twist-boat conformation to alleviate steric strain. nih.gov
Diastereoselective and Enantioselective Pathways
The creation of the chiral center at the C2 position of the piperazine ring, and potentially other stereocenters, can be accomplished through several sophisticated synthetic routes. These pathways are designed to favor the formation of one stereoisomer over others.
Catalytic Asymmetric Synthesis One of the most advanced approaches involves the use of chiral catalysts to induce enantioselectivity. Transition metal catalysis is a prominent method. For instance, iridium or palladium-based catalysts, when complexed with chiral ligands, can create a chiral environment for the reaction.
Iridium-Catalyzed Cycloaddition: A notable pathway is the iridium-catalyzed [3+3] cycloaddition of imines. nih.gov This atom-economical method can produce highly substituted piperazine rings with excellent regio- and diastereoselective control, often yielding a single diastereoisomer. nih.gov The reaction proceeds under mild conditions, and the catalyst, such as [IrCl(cod)(PPh₃)], facilitates the head-to-head coupling of imine precursors to form the piperazine core. nih.gov The specific stereochemical outcome (e.g., the formation of the 2R,3R,5R,6R isomer) is dictated by the catalyst system. nih.gov
Palladium-Catalyzed Hydrogenation: Another pathway is the asymmetric hydrogenation of pyrazin-2-ols, catalyzed by palladium complexes. This method can produce chiral piperazin-2-ones, which are precursors to piperazines, with high enantioselectivity (up to 90% ee). dicp.ac.cn The piperazin-2-one (B30754) can then be reduced to the corresponding chiral piperazine, preserving the optical purity. dicp.ac.cn
Palladium-Catalyzed Carboamination: This strategy allows for the stereoselective synthesis of cis-2,6-disubstituted piperazines from enantiomerically enriched amino acid precursors. nih.gov The key step is a Pd-catalyzed intramolecular carboamination that forms the piperazine ring. The reaction typically exhibits high diastereoselectivity (>20:1 dr), effectively translating the stereochemistry of the amino acid starting material to the final product with no loss of enantiomeric purity. nih.gov For the synthesis of 2-isobutylpiperazine, a precursor derived from L- or D-leucine would be used.
Chiral Pool Synthesis This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids. du.ac.inclockss.org To synthesize (S)-2-isobutylpiperazine, one could start with L-leucine, which already contains the required isobutyl group and the desired stereocenter. The synthesis involves a series of reactions to build the piperazine ring onto the chiral scaffold of the amino acid. nih.gov For example, methyl N-β-Boc-l-α,β-diaminopropionate hydrochloride can be alkylated and then cyclized via reductive amination to form the piperazine ring, establishing the stereochemistry at the C2 position based on the starting material. nih.gov
Chiral Auxiliaries In this method, an achiral substrate is temporarily bonded to a chiral molecule known as a chiral auxiliary. du.ac.in The auxiliary directs the stereochemical course of a reaction, and after the desired stereocenter is created, the auxiliary is removed. For piperazine synthesis, a chiral auxiliary could be attached to a precursor molecule to guide the cyclization or the introduction of the isobutyl group, after which it is cleaved to yield the enantiomerically enriched 2-isobutylpiperazine. du.ac.in
Factors Influencing Reaction Selectivity
The success of diastereoselective and enantioselective synthesis hinges on the careful control of various experimental parameters. These factors influence the energy difference between the transition states leading to different stereoisomers, thereby dictating the selectivity of the reaction.
Catalyst and Ligand Structure In transition metal-catalyzed reactions, the choice of the metal (e.g., palladium, iridium, nickel) and the chiral ligand is paramount. acs.org Chiral phosphorus ligands, such as those with P-stereogenic centers or phosphine-oxazoline (PHOX) motifs, are instrumental in creating a highly asymmetric catalytic environment. acs.org The steric and electronic properties of the ligand control the approach of the substrate to the metal center, directly influencing enantioselectivity. acs.org Similarly, in organocatalysis, the structure of the chiral amine catalyst, such as a substituted piperazine, is critical for achieving high induction. unl.pt
Substrate and Protecting Groups The structure of the substrate itself plays a crucial role. In palladium-catalyzed carboamination, for instance, the nature of the nitrogen protecting group can significantly impact diastereoselectivity. nih.gov While many N-aryl groups lead to excellent stereocontrol, the use of a Boc (tert-butyloxycarbonyl) protecting group has been shown to result in poor stereoselectivity in certain cases. nih.gov
Reaction Conditions
Temperature: Asymmetric reactions are often conducted at low temperatures. perfectlight.com.cn Lowering the temperature increases the difference in the activation energies for the formation of different stereoisomers, generally leading to higher selectivity.
Solvent: The solvent can affect catalyst solubility, stability, and activity. beilstein-journals.org Furthermore, interactions between the solvent and the catalyst or substrates can alter the conformation of the transition state assembly, thereby influencing stereoselectivity. beilstein-journals.org
Additives: The presence of additives can be crucial for both catalytic activity and selectivity. In the palladium-catalyzed hydrogenation of pyrazin-2-ols, acidic additives like p-toluenesulfonic acid were found to be essential for achieving high enantioselectivity. dicp.ac.cn In iridium-catalyzed cycloadditions, the addition of N-oxides was shown to dramatically enhance catalytic activity and selectivity. nih.gov
The interplay of these factors is complex, and optimization is typically required to achieve high yields and selectivities for a specific target like 2-isobutylpiperazine.
Interactive Data Table: Illustrative Example of Diastereoselective Piperazine Synthesis
The following table presents data from a study on palladium-catalyzed carboamination for the synthesis of cis-2,6-disubstituted piperazines, demonstrating the influence of substrate structure on diastereoselectivity. nih.gov This illustrates the principles applicable to the synthesis of related compounds like 2-isobutylpiperazine.
| Entry | N¹-Substituent (R¹) | C⁶-Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1 | 4-MeO-Ph | Bn | Piperazine A | 81 | >20:1 |
| 2 | 4-F-Ph | Bn | Piperazine B | 85 | >20:1 |
| 3 | 4-CN-Ph | Bn | Piperazine C | 72 | 14:1 |
| 4 | 2-Me-Ph | Bn | Piperazine D | 75 | >20:1 |
| 5 | Boc | Bn | Piperazine E | 71 | 2:1 |
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the precise structure of a compound can be determined.
One-Dimensional (1D) NMR for Structural Assignment
One-dimensional NMR, including ¹H and ¹³C NMR, is fundamental for the initial structural assignment of 2-Isobutyl-piperazine.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the isobutyl group and the piperazine (B1678402) ring. The isobutyl group will exhibit a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene (B1212753) protons. The protons on the piperazine ring will appear as a series of complex multiplets in the aliphatic region of the spectrum. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms.
Based on the analysis of analogous compounds like 2-methylpiperazine, the predicted ¹H NMR chemical shifts for this compound are presented in the table below. nih.govnih.govchemicalbook.com
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~2.8 - 3.0 | Multiplet |
| H-3 (axial) | ~2.6 - 2.8 | Multiplet |
| H-3 (equatorial) | ~3.0 - 3.2 | Multiplet |
| H-5 (axial) | ~2.6 - 2.8 | Multiplet |
| H-5 (equatorial) | ~3.0 - 3.2 | Multiplet |
| H-6 (axial) | ~2.7 - 2.9 | Multiplet |
| H-6 (equatorial) | ~2.9 - 3.1 | Multiplet |
| -CH₂- (isobutyl) | ~1.2 - 1.4 | Multiplet |
| -CH- (isobutyl) | ~1.6 - 1.8 | Multiplet |
| -CH₃ (isobutyl) | ~0.9 | Doublet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated: four for the piperazine ring and two for the isobutyl substituent. The chemical shifts of the piperazine carbons are typically found in the range of 40-60 ppm.
The predicted ¹³C NMR chemical shifts, based on data from similar structures, are summarized in the following table. nih.govnih.gov
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~55 - 60 |
| C-3 | ~45 - 50 |
| C-5 | ~45 - 50 |
| C-6 | ~40 - 45 |
| -CH₂- (isobutyl) | ~40 - 45 |
| -CH- (isobutyl) | ~25 - 30 |
| -CH₃ (isobutyl) | ~20 - 25 |
Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC)
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. nih.govyoutube.comsdsu.edu
HSQC Analysis
The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov For this compound, this experiment would show correlations between the protons and the carbons to which they are attached, as detailed in the predicted data tables above. For instance, the signal for the C-2 carbon would show a cross-peak with the H-2 proton. This technique is crucial for confirming the assignments made from the 1D NMR spectra.
HMBC Analysis
The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two to three bonds. youtube.com This is particularly useful for establishing the connectivity between different parts of the molecule. In the case of this compound, key HMBC correlations would include:
Correlations from the isobutyl methylene protons to the C-2 and C-3 carbons of the piperazine ring, confirming the attachment of the isobutyl group at the C-2 position.
Correlations between the various protons of the piperazine ring, which would help to delineate the specific ring proton assignments.
N-Based NMR for Nitrogen-Containing Heterocycles
While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen environments within the piperazine ring. The chemical shifts of the nitrogen atoms are sensitive to their substitution and local electronic environment. In this compound, two distinct ¹⁵N signals would be expected, one for the substituted nitrogen (N-1) and one for the unsubstituted nitrogen (N-4). The chemical shift of N-1 would be influenced by the presence of the isobutyl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound (C₈H₁₈N₂), which has a theoretical exact mass that can be precisely matched with the experimental value.
Fragmentation Pattern Analysis for Structural Features
Electron ionization (EI) mass spectrometry typically leads to the fragmentation of the molecular ion into smaller, characteristic ions. The analysis of these fragment ions provides valuable structural information. chemguide.co.uklibretexts.orgwikipedia.orgresearchgate.net For this compound, the fragmentation pattern would be expected to show characteristic losses.
Based on the fragmentation of similar alkylpiperazines, the following key fragmentation pathways are anticipated nist.govnist.govmiamioh.edu:
Loss of the isobutyl group: A significant fragmentation pathway would involve the cleavage of the C-C bond between the piperazine ring and the isobutyl group, resulting in a fragment ion corresponding to the piperazine ring.
Ring fragmentation: The piperazine ring itself can undergo characteristic fragmentation, leading to smaller amine-containing fragments.
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines.
A table of predicted major fragment ions for this compound is provided below.
| m/z | Predicted Fragment Ion |
| 142 | [M]⁺ (Molecular Ion) |
| 99 | [M - C₃H₇]⁺ |
| 85 | [M - C₄H₉]⁺ |
| 70 | Piperazine ring fragment |
| 56 | Piperazine ring fragment |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. The absorbed energy corresponds to the vibrational frequencies of the bonds within the molecule. As covalent bonds are akin to stiff springs that can stretch and bend, they vibrate at specific frequencies. These vibrations are induced when the molecule absorbs photons with energies matching these vibrational modes. msu.edu Consequently, an IR spectrum provides a unique molecular fingerprint, revealing the functional groups present in the compound. msu.edu
Vibrational Analysis of Functional Groups
The structure of this compound contains two key components: a piperazine ring and an isobutyl substituent. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of the functional groups within these components. The primary vibrations include N-H stretching from the secondary amine in the piperazine ring, C-H stretching from both the ring and the isobutyl group, and various bending vibrations. libretexts.orglibretexts.org
The piperazine moiety is characterized by the presence of C-H, C-N, and N-H bonds. The secondary amine (N-H) group typically exhibits a stretching vibration in the range of 3300 to 3500 cm⁻¹, which is often sharper and less intense than the O-H band of alcohols. libretexts.org The aliphatic C-H bonds of both the piperazine ring and the isobutyl group show strong stretching absorptions between 2850 and 3000 cm⁻¹. libretexts.org The region between 600 and 1450 cm⁻¹, known as the fingerprint region, contains complex and unique patterns of bending and stretching vibrations that are characteristic of the molecule as a whole. msu.edu
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Aliphatic C-H (ring & isobutyl) | Stretch | 2850 - 2970 | Strong |
| C-H (CH₂, CH₃) | Bend (Scissoring/Rocking) | 1350 - 1470 | Medium |
This data is based on established frequency ranges for common functional groups. libretexts.orglibretexts.orgscribd.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons from their ground state to a higher energy state. libretexts.org The specific wavelengths absorbed provide information about the electronic transitions possible within the molecule. Molecules or parts of molecules that strongly absorb light in the UV-Vis region are known as chromophores. libretexts.org
Combined and Advanced Spectroscopic Techniques
Integrating multiple spectroscopic techniques into a single instrument can provide complementary information, leading to a more comprehensive analysis of a substance. A powerful example of such a hybrid approach is the combination of Raman spectroscopy and Laser-Induced Breakdown Spectroscopy (LIBS).
Combined Raman and LIBS for Chemical Structure and Molecular Interactions
Raman spectroscopy and LIBS are highly complementary methods that, when combined, offer both molecular and elemental information about a sample. nih.gov This dual analysis provides a complete chemical picture, enhancing the accuracy of structural identification. nih.gov
Raman Spectroscopy is a non-destructive technique that provides detailed information about a molecule's chemical structure. bcluae.com It involves illuminating a sample with a laser and analyzing the inelastically scattered light. This "Raman scatter" reveals the vibrational modes of the molecule, creating a unique spectral fingerprint that can be used to identify specific bonds and functional groups. nih.govbcluae.com For this compound, a Raman spectrum would confirm the presence of the piperazine ring and the aliphatic isobutyl side chain, complementing the data from IR spectroscopy. jchps.com
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical technique used for elemental analysis. bcluae.com It works by focusing a high-energy laser pulse onto the sample, which ablates a tiny amount of material and generates a high-temperature plasma. conferenceseries.com As the plasma cools, the excited atoms and ions within it emit light at their characteristic wavelengths. Analyzing this light reveals the elemental composition of the sample. conferenceseries.com An LIBS analysis of this compound (C₈H₁₈N₂) would detect atomic emission lines for its constituent elements: Carbon (C), Hydrogen (H), and Nitrogen (N).
The synergy of these two techniques is a significant advantage. nih.gov While Raman spectroscopy would elucidate the molecular structure and arrangement of atoms in this compound, LIBS would simultaneously confirm its elemental formula, providing two orthogonal sets of data for unambiguous identification. nih.govconferenceseries.com
Computational Chemistry and Molecular Modeling of 2 Isobutyl Piperazine
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a detailed picture of electron distribution, which governs the chemical and physical properties of the compound.
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of experimental data. These methods are computationally intensive but can provide highly accurate results. For piperazine (B1678402) derivatives, ab initio calculations have been used to investigate structural stability. For instance, calculations on the lithium salt of the chiral piperazine (2S,5S)-2-isobutyl-piperazine have been performed to understand its relative stability. rsc.org Such studies are crucial for understanding the fundamental interactions and conformational preferences dictated by the molecule's electronic structure. rsc.org
Density Functional Theory (DFT) is a widely used quantum mechanical method that models the electron density of a system to calculate its energy and other properties. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of applications in chemistry. nih.govmdpi.com For piperazine derivatives, DFT is frequently used to investigate electronic structure, reactivity descriptors, and spectroscopic properties. nih.govrsc.org
DFT calculations can elucidate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. nih.gov The method is also applied to predict vibrational frequencies (FT-IR and Raman spectra), study reaction mechanisms, and analyze non-covalent interactions. mdpi.comjksus.org In the context of substituted piperazines, DFT has been used to calculate pKa values and carbamate (B1207046) stability, which are important for applications like carbon dioxide capture. nih.gov While specific DFT studies focused exclusively on 2-isobutyl-piperazine are not extensively documented in the literature, the applications for closely related piperazine derivatives illustrate the method's utility.
Table 1: Illustrative DFT Applications for Piperazine Derivatives
| Property/Application | Description | Relevance |
|---|---|---|
| Geometric Optimization | Calculation of the lowest energy three-dimensional structure, providing bond lengths and angles. jksus.org | Foundation for all other computational analyses. |
| Electronic Properties | Determination of HOMO-LUMO gap, ionization potential, electron affinity, and chemical potential. nih.govresearchgate.net | Predicts chemical reactivity and kinetic stability. |
| Vibrational Analysis | Prediction of infrared and Raman spectra to aid in experimental characterization. jksus.org | Helps confirm molecular structure. |
| Reactivity Descriptors | Calculation of Fukui functions and local softness indices to identify sites for nucleophilic and electrophilic attack. researchgate.net | Pinpoints the most reactive atoms within the molecule. |
| Thermodynamic Properties | Calculation of properties like enthalpy of formation and Gibbs free energy. chemrxiv.org | Assesses stability and spontaneity of reactions. |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular mechanics and molecular dynamics simulations are computational techniques that use classical physics (Newton's laws of motion) to model the behavior of atoms and molecules. These methods are less computationally demanding than QM calculations, allowing for the study of larger systems over longer timescales.
The piperazine ring typically adopts a chair conformation, which minimizes steric and torsional strain. For 2-substituted piperazines, the substituent can occupy either an axial or an equatorial position. Conformational analysis studies have shown that for many 2-substituted piperazines, the axial conformation is surprisingly preferred. nih.govblumberginstitute.org This preference can be influenced by factors such as intramolecular hydrogen bonding. nih.gov
The isobutyl group is a branched alkyl substituent, which is considered sterically bulky. libretexts.org The energetic difference between the axial and equatorial conformers is described by the A-value, which represents the preference for the substituent to be in the more spacious equatorial position. libretexts.org For bulky groups like tert-butyl, this preference is very strong. libretexts.orgrsc.org The conformational landscape of this compound would involve an equilibrium between these two primary chair conformations, with the relative energies dictating the population of each state. The twist-boat conformation is a higher-energy intermediate between chair forms. blumberginstitute.org
Table 2: Comparison of Axial and Equatorial Conformations for a 2-Substituted Piperazine
| Conformation | Description | Relative Stability | Key Interactions |
|---|---|---|---|
| Equatorial | The isobutyl group points away from the ring, into a less sterically hindered position. | Generally considered more stable for bulky groups to minimize steric strain. libretexts.org | Fewer gauche butane (B89635) interactions. libretexts.org |
| Axial | The isobutyl group points up or down, parallel to the principal axis of the ring. | Can be destabilized by 1,3-diaxial interactions with other axial atoms. However, studies show this conformation can be preferred in some 2-substituted piperazines. nih.govblumberginstitute.org | Potential for 1,3-diaxial strain; may be stabilized by other effects like hyperconjugation or intramolecular hydrogen bonds. nih.gov |
Molecular modeling is a cornerstone of structure-based drug design, where the primary goal is to predict how a small molecule (ligand), such as this compound, will bind to a biological target, typically a protein. uni-duesseldorf.de The theoretical framework for this process involves several computational steps.
First, a process called molecular docking is used to generate possible binding poses of the ligand within the receptor's active site. uni-duesseldorf.denih.gov Docking algorithms explore the conformational space of the ligand and score the generated poses based on their steric and electrostatic complementarity to the binding site.
Following docking, Molecular Dynamics (MD) simulations are often performed to refine the predicted binding mode and assess its stability over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the protein-ligand complex. nih.govprotocols.io These simulations allow for the analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the complex. By calculating the binding free energy from these simulations, researchers can rank different ligands or binding poses, providing a quantitative prediction of binding affinity. nih.govnih.govresearchgate.net
Prediction of Reaction Outcomes and Mechanistic Pathways
Computational chemistry plays a vital role in predicting the feasibility of chemical reactions and elucidating their underlying mechanisms. By calculating the energies of reactants, products, and transition states, chemists can map out the entire reaction pathway and identify the most likely course of a reaction.
For piperazine synthesis, computational models can help understand complex catalytic cycles. For example, in the palladium-catalyzed carboamination reactions used to form substituted piperazines, computational studies can clarify the mechanism, including steps like oxidative addition, aminopalladation, and reductive elimination, as well as pathways leading to side products. nih.gov
Furthermore, computational methods are instrumental in proposing and validating biosynthetic pathways. A proposed pathway for the formation of 3-isobutyl-2-methoxypyrazine (IBMP), a compound found in wine grapes, involves the condensation of leucine (B10760876) and glycine (B1666218) to form 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP) as a key intermediate. mdpi.com Computational modeling can help assess the energetic feasibility of each step in such a proposed mechanism.
In recent years, machine learning and artificial intelligence have been applied to the prediction of reaction outcomes. nih.gov These template-free models learn the underlying principles of chemical reactivity from large datasets of known reactions and can predict the products of new reactant combinations with increasing accuracy, often outperforming traditional template-based approaches. arxiv.orgrsc.orgneurips.cc
Chirality and Stereochemistry Prediction using Computational Methods
The presence of a substituent at the C2 position of the piperazine ring renders this compound a chiral molecule. This chirality introduces the existence of two non-superimposable mirror images, or enantiomers: (R)-2-isobutyl-piperazine and (S)-2-isobutyl-piperazine. The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's interaction with other chiral molecules, such as biological receptors and enzymes. Computational chemistry provides a powerful toolkit for predicting and understanding the stereochemical properties of chiral compounds like this compound.
Computational methods are essential for predicting the energetically most favorable conformations and the absolute configuration of chiral centers. chiralpedia.comscribd.com Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are widely used to model the behavior of molecules. chiralpedia.com DFT calculations can predict the electronic structure and energy barriers between different conformations, helping to identify the most stable stereoisomer. chiralpedia.com MD simulations provide insights into the dynamic behavior and conformational flexibility of the molecule over time in a simulated physiological environment. chiralpedia.com
For piperazine analogs, understanding stereochemistry is crucial as different enantiomers can exhibit significantly different binding affinities for biological targets. nih.gov For example, studies on other chiral piperazine derivatives have shown that a change in stereochemistry from an (R)- to an (S)-configuration can lead to a substantial loss of activity at a given receptor. nih.gov This is because the precise spatial arrangement of the isobutyl group in this compound will dictate how it fits into the binding pocket of a protein. Computational docking simulations can model the interaction between each enantiomer and a target protein, predicting which stereoisomer has a more favorable binding energy and, therefore, higher potential biological activity. acs.org These simulations analyze interactions such as hydrogen bonds and van der Waals forces to score and rank the stability of the ligand-protein complex. acs.org
Virtual screening of large compound libraries often employs these computational models to prioritize molecules with the desired stereochemical properties for synthesis and experimental testing, thereby accelerating the drug discovery process. chiralpedia.com
Table 1: Computational Methods for Stereochemistry Prediction
| Computational Method | Application in Stereochemistry Prediction | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular energies. chiralpedia.com | Predicts the relative stability of different enantiomers and diastereomers; determines energy barriers for conformational changes. scilit.com |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic movement of atoms and molecules over time. chiralpedia.com | Explores conformational flexibility; analyzes how the molecule behaves in a solvent or when interacting with a biological target. nih.gov |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org | Elucidates the binding mode of different stereoisomers within a protein's active site; predicts binding affinity differences between enantiomers. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups necessary for biological activity. | Helps to understand why one stereoisomer is active while the other is not by comparing their spatial features to a known active model. nih.gov |
Development and Application of Computational Chemistry Databases for Piperazine Analogs
The systematic exploration of piperazine derivatives in medicinal chemistry has led to the generation of vast amounts of data. Computational chemistry databases are indispensable tools for organizing, searching, and analyzing this information to guide further research. scispace.com These databases store comprehensive details on piperazine analogs, including chemical structures, synthetic routes, physicochemical properties, and biological activity data from experimental assays. plos.org
Several types of databases are utilized, ranging from large public repositories like PubChem and ChEMBL to more specialized commercial or proprietary in-house collections. Public databases such as PubChem assign unique compound identifiers (CIDs) that allow for universal tracking and data retrieval. These platforms compile information from numerous sources, including scientific literature and patents, making it accessible for researchers worldwide. For instance, a search for piperazine analogs might yield information on their molecular weight, calculated properties like LogP (a measure of lipophilicity), and links to relevant biological studies.
The development of these databases often involves curating data from high-throughput screening campaigns and computational predictions. nih.govnih.gov They serve as the foundation for a wide range of computational applications in drug discovery. Key applications include:
Structure-Activity Relationship (SAR) Studies: By compiling data on a series of related piperazine analogs, researchers can identify chemical modifications that enhance potency or selectivity for a specific biological target. nih.gov
Virtual Screening: Large databases of compounds can be computationally screened against a protein target to identify potential "hit" molecules for further investigation. acs.org This is a cost-effective method to narrow down candidates for laboratory synthesis and testing.
Predictive Modeling: Data from these repositories are used to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized piperazine analogs based on their chemical structure, helping to prioritize the most promising candidates. plos.org
The integration of these databases with modeling software allows medicinal chemists to design new molecules with improved properties by leveraging the collective knowledge gained from thousands of previously studied piperazine analogs. scispace.comontosight.ai
Table 2: Examples of Databases and Their Application to Piperazine Analogs
| Database Type | Example(s) | Information Stored for Piperazine Analogs | Application in Research |
|---|---|---|---|
| Public Chemical Databases | PubChem, ChEMBL | Chemical structures, IUPAC names, molecular formulas, physicochemical properties (LogP, TPSA), biological assay results. | Basic research, data aggregation, providing unique identifiers for compounds. |
| Literature Databases | SciFinder, Reaxys | Published synthetic methods, reaction schemes, spectroscopic data, references to primary literature. plos.org | Identifying known compounds, planning new synthetic routes. |
| Screening & Sourcing Databases | Molport | Commercially available piperazine building blocks and screening compounds, organized by chemical scaffold. molport.com | Sourcing starting materials for synthesis, acquiring compounds for biological screening. |
| Proprietary/In-house Databases | Company-specific collections | Confidential data from internal drug discovery projects, including screening hits and SAR data. nih.gov | Internal project progression, lead optimization, protecting intellectual property. |
Applications in Materials Science and Supramolecular Chemistry
2-Isobutyl-piperazine as a Building Block in Materials Synthesis
In materials synthesis, small, functional molecules are often employed as foundational units, or building blocks, to construct larger, more complex structures with tailored properties. This compound serves as a versatile building block, primarily due to its bifunctional nature. The two nitrogen atoms of the piperazine (B1678402) ring can be functionalized to act as linkers, connecting to other molecules to form polymers, frameworks, or other extended structures. lookchem.com
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building units. encyclopedia.pubnih.gov MOFs consist of metal ions or clusters linked by organic ligands, while COFs are made entirely from light elements linked by strong covalent bonds. encyclopedia.pubresearchgate.net Piperazine derivatives are increasingly used as the organic linker component in these frameworks. researchgate.netnih.gov
The design of the organic linker is crucial as it dictates the resulting framework's topology, pore size, and chemical environment. rsc.orgresearchgate.net Piperazine can be modified to create ditopic or polytopic linkers necessary for forming extended networks. For instance, by attaching carboxylate groups to both nitrogen atoms, a linear linker is formed, which can then coordinate with metal centers to build a framework. A key design principle involves creating piperazine-derived linkers that are structurally similar to well-known linkers, such as benzene-1,4-dicarboxylic acid (BDC). nih.gov For example, piperazine dicarbamate (PDC), formed from the reaction of piperazine with CO2, has a molecular length comparable to BDC, allowing it to be used in the synthesis of analogous MOF structures. nih.gov
The introduction of a 2-isobutyl group onto the piperazine ring would create an asymmetric linker. This asymmetry can be exploited to generate more complex and less symmetric framework topologies, which are often difficult to achieve with symmetrical linkers. The design of such linkers allows for precise control over the final material's architecture. researchgate.netarxiv.org
Integrating piperazine-based linkers into MOFs and COFs is a powerful strategy for tuning their properties. nih.gov The flexible, non-planar chair conformation of the piperazine ring can impart flexibility to the resulting framework, allowing it to respond to external stimuli such as guest molecule inclusion. The presence of the nitrogen atoms within the pores of the material creates a more polar, functional environment.
For COFs, piperazine-based linkages can create ultrastable frameworks with high chemical resistance. researchgate.netnih.gov The incorporation of piperazine units can also influence the electronic properties of the material. Piperazine-linked COFs have been shown to exhibit high electrical conductivity, which is attributed to the neatly arrayed columns of the framework and the electronic nature of the linkage. researchgate.net The isobutyl group on a this compound linker would further modify the pore environment, introducing a lipophilic (oil-attracting) character that could be advantageous for specific applications. researchgate.net
The functionalization of MOF pores with amine groups, such as those in piperazine, is a well-established method to enhance their performance in adsorption and catalysis. nih.govmdpi.com The nitrogen atoms act as basic sites, which can significantly improve the adsorption capacity and selectivity for acidic gases like carbon dioxide (CO₂). researchgate.net
Studies on piperazine-functionalized MOFs have demonstrated their potential for high-capacity methane (B114726) (CH₄) storage. researchgate.net For example, a MOF functionalized with a piperazine-based linker, NJU-Bai 19, showed a significantly enhanced methane uptake compared to its parent structure, a result attributed to the introduction of the lipophilic piperazine group. researchgate.net While data for a 2-isobutylpiperazine-functionalized MOF is not available, the presence of the additional isobutyl group would likely enhance this lipophilic effect, potentially leading to even greater methane storage capacity.
The following table summarizes findings on a piperazine-functionalized MOF compared to its non-functionalized analogue, illustrating the impact of piperazine integration.
| Property | NOTT-101 | NJU-Bai 19 (Piperazine-functionalized) |
| Linker | Biphenyl-3,3',5,5'-tetracarboxylic acid | 5,5'-(piperazine-1,4-diyl)diisophthalic acid |
| Methane Uptake (65 bar, RT) | Lower | Significantly Enhanced |
| Deliverable CH₄ Capacity | 174 cm³(STP)/cm³ | 185 cm³(STP)/cm³ |
| Surface Character | Less Lipophilic | More Lipophilic |
| Data derived from studies on analogous piperazine-functionalized MOFs. researchgate.net |
In catalysis, the basic nitrogen sites within piperazine-functionalized MOFs can act as active centers for various chemical transformations. dntb.gov.ua
Supramolecular Assemblies and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. researchgate.netnews-medical.net These interactions, though weaker than covalent bonds, are highly directional and specific, allowing for the construction of well-defined supramolecular assemblies. monash.edurug.nl Piperazine and its derivatives are excellent candidates for building such assemblies due to their capacity for forming multiple, specific non-covalent interactions. researchgate.netmdpi.comacs.org
The structure and stability of supramolecular assemblies are governed by a combination of non-covalent interactions. wikipedia.orgrsc.org In systems containing this compound, several key interactions would be at play:
Hydrogen Bonding: The N-H groups of the piperazine ring are excellent hydrogen bond donors, while the nitrogen atoms themselves can act as hydrogen bond acceptors. researchgate.netmdpi.com These interactions are highly directional and are fundamental to the formation of predictable, ordered structures like chains, sheets, or more complex networks. monash.edumdpi.com In the solid state, piperazine derivatives are known to form extensive hydrogen-bonding networks, often with anions or solvent molecules. iucr.orgnih.gov
Metal Coordination: The nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them effective ligands for coordinating to metal ions. researchgate.netpurdue.eduwebassign.net This interaction is the basis for the formation of coordination complexes and metal-organic frameworks. The coordination geometry around the metal ion (e.g., tetrahedral, octahedral) combined with the structure of the piperazine ligand dictates the final architecture of the resulting assembly. chemguide.co.uk
The table below summarizes the primary non-covalent interactions and the role of the different parts of the this compound molecule.
| Interaction Type | Participating Group(s) on this compound | Role in Assembly |
| Hydrogen Bonding | N-H groups, Nitrogen lone pairs | Directionality, structural motif formation researchgate.netmdpi.com |
| van der Waals | Isobutyl group, C-H bonds | Packing efficiency, stability nih.gov |
| Metal Coordination | Nitrogen lone pairs | Formation of discrete complexes and extended networks researchgate.netpurdue.edu |
| This table is based on the general principles of non-covalent interactions in piperazine-containing systems. rsc.org |
Through the interplay of these non-covalent forces, this compound can be used to construct intricate supramolecular architectures with functions derived from the precise arrangement of their molecular components. rsc.orgrsc.org
Self-Assembly Processes Involving this compound Derivatives
The self-assembly of molecules into ordered supramolecular structures is dictated by a complex interplay of non-covalent interactions. Piperazine derivatives are adept at forming such assemblies due to the hydrogen bond donor and acceptor capabilities of the ring nitrogens. rsc.orgresearchgate.net
In addition to hydrogen bonds, other weak interactions such as π-π and C-H···π interactions can augment the structure, particularly when aromatic moieties are also part of the derivative. rsc.org The nonpolar isobutyl group can participate in van der Waals and hydrophobic interactions, which become significant in guiding the assembly process, especially in aqueous media. Research on related substituted piperazine systems has shown that such interactions contribute to the formation of fibrous supramolecular structures. mdpi.com The specific stereochemistry (R or S configuration) at the C-2 position introduces chirality, which can be translated into the formation of chiral supramolecular polymers or helical assemblies.
| Interaction Type | Description | Role of this compound Scaffold |
|---|---|---|
| Hydrogen Bonding | Strong, directional interaction between N-H donors and N acceptors. | The primary driving force for assembly, utilizing the two nitrogen atoms of the piperazine ring. researchgate.nettandfonline.com |
| Steric Hindrance | The physical blocking of space by the bulky isobutyl group. | Directs the packing arrangement by creating voids and preventing overly compact structures, influencing the overall architecture. |
| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous environments. | The isobutyl group promotes aggregation and can be a key factor in the stability of the assembly in polar solvents. |
| Chiral Recognition | Interaction between chiral molecules leading to specific diastereomeric assemblies. | The chiral center at the C-2 position can lead to the formation of ordered, non-centrosymmetric supramolecular structures. |
Host-Guest Chemistry with Piperazine Scaffolds
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule through non-covalent interactions. frontiersin.org The piperazine scaffold is a versatile component in the construction of molecular hosts due to its structural rigidity and hydrogen bonding sites. researchgate.netacs.org It can be incorporated into larger macrocyclic structures like calixarenes or cyclodextrins to modulate their physicochemical properties and recognition capabilities. researchgate.netthno.org
When a this compound unit is part of a host molecule, the isobutyl group plays a critical role in defining the size, shape, and chemical environment of the binding cavity.
Steric Influence : The bulky isobutyl group can act as a "gate" or a "wall" within the host's cavity, imparting shape selectivity. It prevents the binding of guests that are too large while favoring those with a complementary shape.
Hydrophobic Pocket : The nonpolar nature of the isobutyl group can create a hydrophobic microenvironment within the binding site. This makes the host particularly effective at binding nonpolar or amphiphilic guest molecules through the hydrophobic effect, a key driving force for binding in aqueous solutions. acs.org
Chiral Recognition : If an enantiomerically pure this compound is used, the resulting host becomes chiral. This is crucial for applications involving the separation of enantiomers or enantioselective sensing, as the chiral cavity will exhibit different binding affinities for the different enantiomers of a guest molecule.
Supramolecular inclusion complexes formed with piperazine-containing hosts are often studied for their potential in areas like drug delivery, where the host protects the guest molecule and can control its release. researchgate.netresearchgate.net
| Host Type | Potential Guests | Role of this compound Scaffold | Driving Interactions |
|---|---|---|---|
| Functionalized Calixarenes | Small organic molecules, ions, drugs. thno.org | Provides a chiral, hydrophobic binding pocket; modulates solubility and recognition properties of the macrocycle. | Hydrophobic effect, hydrogen bonding, ion-dipole interactions. acs.org |
| Modified Cyclodextrins | Aromatic compounds, drug molecules. acs.org | Acts as a chiral linker or sidearm, enhancing binding selectivity and affinity for specific guests. | Host-guest inclusion, van der Waals forces. thno.org |
| Metal-Organic Frameworks (MOFs) | Gases (e.g., CO₂), small hydrocarbons. researchgate.net | Can serve as the organic linker, with the isobutyl group tuning the pore size and surface chemistry. researchgate.net | Coordination bonds, hydrogen bonding, van der Waals forces. |
Catalytic Materials Development
The development of new catalytic materials is essential for advancing chemical synthesis. Piperazine and its derivatives are recognized as privileged scaffolds in this field, serving as versatile ligands and building blocks for catalysts. nih.govresearchgate.net
This compound as a Ligand in Homogeneous and Heterogeneous Catalysis
In catalysis, ligands bind to a central metal atom to form a complex that facilitates a chemical reaction. The properties of the ligand—its electronics and sterics—are critical in determining the catalyst's activity, selectivity, and stability. The this compound scaffold is an excellent ligand for several reasons:
Bidentate Coordination : The two nitrogen atoms can coordinate to a metal center in a bidentate fashion, forming a stable six-membered chelate ring. gyanvihar.orgbiointerfaceresearch.com
Asymmetry and Chirality : The isobutyl group at the C-2 position breaks the symmetry of the piperazine ring. This inherent chirality is highly valuable in asymmetric catalysis, where the goal is to produce one enantiomer of a product selectively. The chiral environment created by the ligand around the metal center can effectively control the stereochemical outcome of a reaction.
Steric Tuning : The bulky isobutyl group provides significant steric hindrance around one of the coordinating nitrogen atoms. This steric bulk can influence the substrate's approach to the metal center, enhancing regioselectivity and diastereoselectivity in catalytic transformations. acs.org
Derivatives of this compound can be used in homogeneous catalysis , where the catalyst is dissolved in the reaction medium, or immobilized on a solid support (e.g., silica, polymers) for heterogeneous catalysis . rsc.org Heterogenization facilitates catalyst separation and recycling, which is a key advantage for industrial processes. rsc.org
Design of Piperazine-Based Catalysts for Specific Transformations
The design of a catalyst for a specific chemical reaction involves the strategic modification of the ligand scaffold. researchgate.netnih.gov The this compound core offers multiple points for modification to fine-tune catalytic performance.
N1-Substitution : The nitrogen atom furthest from the isobutyl group (N-4) is less sterically hindered and can be readily functionalized. gyanvihar.org Attaching different groups here can modulate the electronic properties of the ligand. For example, an electron-withdrawing group can make the metal center more electrophilic, while an electron-donating group can make it more nucleophilic. This tuning is critical for optimizing reactions like palladium-catalyzed amination or cross-coupling. nih.gov
N-H vs. N-R at N4 : The presence of an N-H group allows the ligand to participate in proton transfer steps or act as a hydrogen bond donor, which can be crucial in certain catalytic cycles. Replacing this proton with an alkyl or aryl group (N-R) blocks this functionality but adds another layer of steric or electronic control.
Choice of Metal : Piperazine-based ligands have been successfully used with a variety of transition metals, including palladium, iridium, zirconium, and copper. gyanvihar.orgacs.orgubc.ca The choice of metal is determined by the desired transformation. For instance, iridium complexes are effective for C-H activation and hydrogen transfer reactions, while palladium is widely used for cross-coupling reactions. acs.orgmdpi.com
This design flexibility allows for the creation of specialized catalysts, such as those for the enantioselective synthesis of complex molecules or for challenging polymerization reactions. ubc.canih.gov
Piezocatalysis and 2D Materials Integration with Piperazines
Piezocatalysis is an emerging field where mechanical energy (like ultrasound or vibration) is converted into chemical energy. nih.gov This is achieved using piezoelectric materials, which generate an electrical potential when subjected to mechanical stress. researchgate.netmdpi.com This potential can drive redox reactions at the material's surface.
Two-dimensional (2D) materials are particularly promising for piezocatalysis due to their high flexibility, large surface area, and abundant active sites. nih.govresearchgate.net Piperazine functional groups can be integrated into these 2D materials in several ways:
As Linkers in 2D MOFs : Piperazine derivatives can be used as the organic linkers to build 2D metal-organic frameworks (MOFs). If the resulting MOF structure is non-centrosymmetric, it can exhibit piezoelectricity.
Surface Functionalization : The surfaces of 2D materials like graphene oxide or molybdenum disulfide can be functionalized with piperazine moieties. These groups can act as catalytic active sites or as anchoring points for reactants. amazonaws.com
In Piezoelectric Polymers : Piperazine units can be incorporated into the backbone of piezoelectric polymers.
In such systems, applying mechanical stress would generate surface charges on the 2D material. The basic nitrogen atoms of the integrated piperazine groups could then act as sites for adsorbing substrates or participate directly in the charge-transfer processes that drive the catalytic reaction, such as the degradation of pollutants or the generation of hydrogen. amazonaws.comrsc.org
Characterization of Catalytic Systems via In Situ Spectroscopic Studies
To understand how a catalyst works and to optimize its performance, it is crucial to study it under actual reaction conditions. In situ spectroscopic techniques allow researchers to monitor the catalyst and the reaction mixture in real-time, providing invaluable insights into reaction mechanisms, kinetics, and the nature of the active species. elsevier.com
For catalytic systems involving this compound ligands, several in situ techniques are particularly useful:
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique is powerful for studying homogeneous catalysis in solution. rsc.org It can be used to identify the structure of the active catalytic complex, observe the formation of intermediates, and measure reaction rates by tracking the disappearance of reactants and the appearance of products. acs.org For a this compound-metal complex, ¹H, ¹³C, and ³¹P (if a phosphine (B1218219) co-ligand is present) NMR would provide detailed structural information.
In Situ Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is highly sensitive to changes in chemical bonds and is effective for monitoring reactions at solid-liquid or solid-gas interfaces, making it ideal for heterogeneous catalysis. mdpi.com For example, in a carbonylation reaction, the strong absorbance of the C=O bond can be monitored in real-time to determine reaction kinetics. rsc.orgmdpi.com It can also be used to study the adsorption of reactants onto the surface of a heterogeneous catalyst functionalized with piperazine groups.
These studies are essential for establishing structure-activity relationships and for the rational design of more efficient and selective catalysts based on the this compound scaffold. rsc.org
| Technique | Information Obtained | Application to this compound Systems |
|---|---|---|
| In Situ NMR Spectroscopy | Structure of catalyst resting state and intermediates, reaction kinetics, catalyst decomposition pathways. rsc.org | Characterizing the coordination of the piperazine ligand to the metal center; observing substrate binding and product formation in real-time. acs.org |
| In Situ FT-IR Spectroscopy | Real-time monitoring of functional group transformations, reaction kinetics, surface adsorption phenomena. mdpi.com | Tracking the progress of reactions like polymerization or carbonylation; studying how reactants bind to piperazine-functionalized surfaces. mdpi.com |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the metal center. | Determining changes in the metal's electronic structure during the catalytic cycle. |
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies and Methodological Advancements
The synthesis of C2-substituted piperazines, including 2-isobutyl-piperazine, has historically been challenging, often involving lengthy processes and limited starting materials. mdpi.com However, recent advancements in organic synthesis are paving the way for more efficient and diverse routes to this valuable scaffold. Future research will likely capitalize on these cutting-edge methodologies to overcome existing synthetic hurdles.
One of the most promising areas is the direct C-H functionalization of the piperazine (B1678402) ring. Traditional methods often require pre-functionalized starting materials, but recent breakthroughs allow for the direct introduction of substituents onto the carbon backbone of the piperazine core. mdpi.com Methodologies such as photoredox catalysis have emerged as powerful tools for C-H arylation and other functionalizations under mild conditions. mdpi.combenthamdirect.com For instance, the use of iridium-based photocatalysts can facilitate the formation of an α-aminyl radical, which can then couple with various partners. mdpi.com Adapting these photoredox strategies could enable the direct and selective introduction of the isobutyl group or other functionalities at the C2 position.
Another key area of advancement is the development of scalable and sustainable synthetic protocols. Flow chemistry, in conjunction with photoredox catalysis, offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. mdpi.com The "CarboxyLic Amine Protocol" (CLAP), for example, utilizes a decarboxylative cyclization that can be transitioned from batch to continuous flow conditions, avoiding the use of toxic reagents like tin. mdpi.com Future efforts will likely focus on adapting such flow-based protocols for the large-scale, green synthesis of enantiomerically pure this compound, potentially starting from readily available α-amino acids. rsc.org
Below is a table summarizing emerging synthetic strategies applicable to this compound.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Direct C-H Functionalization | Introduction of substituents directly onto the piperazine carbon backbone. mdpi.com | Simplifies synthetic routes; avoids pre-functionalization. |
| Photoredox Catalysis | Utilizes light and a photocatalyst (e.g., Iridium complexes) to initiate reactions via single-electron transfer. mdpi.combenthamdirect.com | Mild reaction conditions; high functional group tolerance. |
| Flow Chemistry | Continuous processing of reagents in a reactor. mdpi.com | Enhanced scalability, safety, and efficiency; suitable for industrial production. |
| Asymmetric Lithiation | Use of chiral ligands (e.g., (-)-sparteine) to achieve enantioselective substitution. mdpi.com | Production of specific stereoisomers, crucial for pharmacological applications. |
| Silicon Amine Protocol (SLAP) | A photocatalytic method using silicon as a surrogate for tin in radical-based processes. mdpi.com | Reduces toxicity and simplifies workup compared to tin-based reagents. |
Integration of Artificial Intelligence and Machine Learning in Piperazine Research
Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize chemical research, from molecular design to synthesis optimization. astrazeneca.compreprints.org For this compound and its derivatives, these computational tools offer a pathway to accelerate discovery and development cycles significantly.
In the realm of de novo drug design, generative AI models can explore vast chemical spaces to design novel this compound derivatives with optimized properties for specific biological targets. nih.govmdpi.com By learning from massive datasets of known molecules and their activities, ML algorithms can predict the pharmacological profiles of new compounds, reducing the reliance on time-consuming and expensive high-throughput screening. astrazeneca.com Techniques like graph neural networks are particularly adept at understanding molecular structures and predicting properties such as absorption, distribution, metabolism, and elimination (ADME). astrazeneca.com
Furthermore, AI is becoming instrumental in optimizing synthetic pathways. ML models can predict the outcomes of chemical reactions, including yield and selectivity, under various conditions. beilstein-journals.org For the synthesis of this compound, AI could be used to identify the most efficient reaction conditions (e.g., catalyst, solvent, temperature) from a multitude of possibilities, thereby minimizing trial-and-error experimentation. preprints.org This data-driven approach, when integrated with automated robotic platforms, could lead to self-driving laboratories capable of discovering and synthesizing novel piperazine derivatives with minimal human intervention. beilstein-journals.org
| AI/ML Application Area | Specific Task | Potential Impact on this compound Research |
| Drug Discovery | De novo design of derivatives; prediction of bioactivity and ADME properties. astrazeneca.commdpi.com | Accelerates identification of lead compounds with improved therapeutic potential. |
| Synthesis Planning | Retrosynthetic analysis; prediction of optimal reaction pathways. beilstein-journals.org | Designs more efficient and cost-effective synthetic routes. |
| Reaction Optimization | Prediction of reaction yields and conditions (catalyst, solvent, temperature). preprints.org | Reduces experimental workload and resource consumption. |
| Materials Science | Prediction of material properties (e.g., for MOFs or polymers). | Guides the design of novel materials with desired functionalities. |
Exploration of Advanced Materials Applications (Beyond Current Scope)
While piperazine derivatives are predominantly known for their pharmacological applications, their unique structural and chemical properties make them attractive building blocks for advanced materials. rsc.orgscilit.com The this compound scaffold, with its specific steric and electronic profile, could find novel applications in materials science.
One area of exploration is in the development of Metal-Organic Frameworks (MOFs) . Piperazine-based ligands have been successfully used to construct MOFs with diverse topologies and applications in catalysis and gas storage. rsc.orgscilit.com The isobutyl group on the this compound ring could modulate the pore size and surface chemistry of MOFs, potentially leading to materials with tailored properties for specific guest molecules.
Another potential application lies in the synthesis of novel polymers and thin films . Piperazine itself is used in the manufacturing of certain polymers. slideshare.net Derivatives like 1,4-bis(trimethylsilyl)piperazine (B1638962) have been investigated as precursors for chemical vapor deposition (CVD) to create silicon carbonitride films with valuable electronic and mechanical properties. mdpi.com The incorporation of this compound into polymer backbones could influence properties such as thermal stability, solubility, and mechanical strength, opening up possibilities for new high-performance materials.
Interdisciplinary Research with Other Fields of Chemistry and Materials Science
The future of this compound research will heavily rely on collaborations that bridge traditional disciplinary boundaries. The inherent versatility of the piperazine scaffold provides a natural platform for such interdisciplinary work. researchgate.net
In medicinal chemistry , the this compound core can be integrated with other pharmacologically important moieties, such as natural products or other heterocyclic systems like quinoxaline, to create hybrid molecules with novel biological activities. researchgate.netnih.gov The piperazine ring often improves the pharmacokinetic properties of drug candidates, such as water solubility and bioavailability, making it a valuable component in drug design. nih.gov
In the field of catalysis , piperazine derivatives can act as ligands for transition metals, forming complexes that catalyze a variety of organic transformations. rsc.org The specific stereochemistry and electronic nature of this compound could lead to the development of new catalysts with enhanced selectivity and activity.
Collaboration with materials scientists and chemical engineers will be crucial for translating the potential of this compound into tangible applications. This includes designing and fabricating MOFs, developing new polymer formulations, and engineering processes for thin film deposition. rsc.orgmdpi.com For example, research into piperazine's use in carbon capture technologies could be expanded to include derivatives like this compound, where its physical properties might offer advantages in CO2 absorption and desorption kinetics. researchgate.netresearchgate.net
Q & A
Q. What spectroscopic techniques are recommended for confirming the molecular structure of 2-Isobutyl-piperazine and its derivatives?
- Methodological Answer : A combination of FT-IR (to identify functional groups like amines and alkyl chains), FT-Raman (for vibrational modes of aromatic or aliphatic systems), NMR (¹H and ¹³C for proton/carbon environments and connectivity), and UV-Vis (to detect π→π* or n→π* transitions) is essential. For example, in substituted piperazines, ¹H NMR peaks for piperazine protons typically appear at δ 2.5–3.5 ppm, while carbonyl groups in derivatives show IR absorption near 1650–1750 cm⁻¹. Computational validation via DFT/B3LYP/6-311++G(d,p) modeling can predict spectral patterns and resolve ambiguities .
Q. What synthetic strategies are effective for preparing this compound derivatives?
- Methodological Answer : Key approaches include:
- Nucleophilic substitution : Reacting piperazine with alkyl halides (e.g., isobutyl bromide) under basic conditions.
- Acylation : Introducing carbonyl groups using chloroacetyl chloride or benzodioxinylcarbonyl reagents .
- Coupling reactions : Benzylation or nitrophenyl incorporation via Suzuki-Miyaura coupling for complex derivatives .
Purification often involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : GC-MS is ideal for volatile derivatives (e.g., methoxypyrazines), while HPLC with UV or fluorescence detection suits non-volatile compounds. For example, in grape tissues, 3-isobutyl-2-methoxypyrazine (IBMP) levels were quantified via GC-MS after solid-phase microextraction. Calibration curves with internal standards (e.g., deuterated analogs) ensure accuracy .
Advanced Research Questions
Q. How can in situ incorporation of intermediates elucidate this compound’s role in biosynthetic pathways?
- Methodological Answer :
- Step 1 : Incorporate intermediates like 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP) into plant tissues (e.g., grape clusters) via soaking or injection.
- Step 2 : Monitor metabolite accumulation (e.g., IBMP) using GC-MS at developmental stages.
- Step 3 : Analyze gene expression (e.g., VvOMT1 and VvOMT3 in grape skins) via qRT-PCR to link enzymatic activity to metabolite levels.
This approach revealed DCIP’s role in upregulating VvOMT3, driving IBMP biosynthesis .
Q. How can computational modeling resolve contradictions in experimental data on this compound’s reactivity?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry and calculate thermodynamic stability (e.g., Gibbs free energy) to predict reaction pathways.
- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., charge transfer between lone pairs and σ* orbitals) influencing reactivity.
- GIAO method : Compute ¹³C/¹H NMR shifts and compare with experimental data to validate structural assignments.
For example, DFT studies on substituted piperazines resolved discrepancies in NMR peak assignments .
Q. How should researchers design longitudinal studies to assess environmental impacts on this compound biosynthesis?
- Methodological Answer :
- Multi-year trials : Conduct experiments over consecutive growing seasons to account for climatic variability.
- Controlled variables : Standardize light, temperature, and nutrient conditions across test groups.
- Sampling protocol : Collect tissues (e.g., grape berries) at fixed intervals (e.g., véraison, harvest) for metabolite and gene expression profiling.
- Statistical analysis : Apply ANOVA or mixed-effects models to distinguish treatment effects from natural variation.
This design was used to confirm DCIP’s consistent upregulation of IBMP across two growing seasons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
